molecular formula C2H6ClNaO4S B091738 Sodium 2-chloroethanesulfonate monohydrate CAS No. 15484-44-3

Sodium 2-chloroethanesulfonate monohydrate

Cat. No. B091738
CAS RN: 15484-44-3
M. Wt: 184.58 g/mol
InChI Key: OSEJMOGPHHVJJG-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of sodium chlorite (NaClO2) as an oxidant. For instance, sodium chlorite has been used to oxidize cyclic benzylic ethers and N-protected cyclic benzylic amines to produce benzolactones and benzolactams, respectively . This reaction occurs in a heterogeneous solvent system of 1,1,1-trichloroethane and water at temperatures ranging from 55 to 65°C, yielding high-to-excellent product yields. Another synthesis approach involves the reaction of epichlorohydrin with sodium bisulfite to form sodium 2-hydroxy-3-chloro propanesulfate . The optimization of this reaction considered the molar ratio of reactants, temperature, and time to achieve a maximum yield of 70.8%.

Molecular Structure Analysis

While the molecular structure of sodium 2-chloroethanesulfonate monohydrate is not directly analyzed in the provided papers, the structure of a related compound, sodium trichloromethanesulfonate monohydrate, has been described . This compound crystallizes in the P2(1)/a space group with a staggered conformation exhibiting approximate C3v symmetry. The sodium ion is surrounded by a square-pyramidal arrangement of water and sulfonate oxygen atoms, indicating the potential for complex geometries in sulfonate salts.

Chemical Reactions Analysis

Sodium chlorite, a related compound, is highlighted as an efficient oxidant in the asymmetric dihydroxylation of olefins . It provides the necessary electrons and hydroxide ions for the reaction without additional base consumption. This showcases the reactivity of sodium chlorite in chemical transformations, which could be extrapolated to the reactivity of sodium 2-chloroethanesulfonate monohydrate in similar oxidation reactions.

Physical and Chemical Properties Analysis

The physical properties of a related compound, sodium 2-hydroxy-3-chloro propanesulfate, have been investigated, with a melting point reported at 253–254°C . The structure was confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry. These techniques could similarly be applied to determine the physical and chemical properties of sodium 2-chloroethanesulfonate monohydrate.

Scientific Research Applications

Synthesis and Surfactant Properties

  • Synthesis of Complex Compounds : Sodium 2-chloroethanesulfonate monohydrate is used as a starting material in the synthesis of complex compounds. For instance, it was employed in the synthesis of N,N′-ethylenebisN(sodium ethylenesulfonate)-dodecanamide, a compound with notable surface-active properties. This synthesis showcased its utility in creating substances with improved surface activity compared to traditional surfactants like sodium dodecyl sulfate and sodium dodecanesulfonate, highlighting its potential in industrial applications such as detergents and emulsifiers (Huang Jun-li, 2007).

Safety And Hazards

Sodium 2-chloroethanesulfonate monohydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

The global Sodium 2-chloroethanesulfonate monohydrate market is set for unprecedented growth from 2024 to 2031 . This surge is attributed to the lasting effects of the COVID-19 pandemic and evolving market trends, with North America poised to lead the charge .

properties

IUPAC Name

sodium;2-chloroethanesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClO3S.Na.H2O/c3-1-2-7(4,5)6;;/h1-2H2,(H,4,5,6);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEJMOGPHHVJJG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-chloroethanesulfonate monohydrate

CAS RN

15484-44-3
Record name Ethanesulfonic acid, 2-chloro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 2-chloroethanesulphonate
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